molecular formula C27H36O10 B1196406 Thc-11-oic acid glucuronide CAS No. 76448-35-6

Thc-11-oic acid glucuronide

Cat. No. B1196406
CAS RN: 76448-35-6
M. Wt: 520.6 g/mol
InChI Key: UWXZAZRSQQLWKH-XUEDFLTMSA-N
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Description

11-Nor-9-carboxy-THC or THC-11-oic acid, often referred to as Thc-11-oic acid glucuronide, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed . It is formed in the body by oxidation of the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes. It is then metabolized further by conjugation with glucuronide, forming a water-soluble congener which can be more easily excreted by the body .


Synthesis Analysis

The synthesis of this compound involves the oxidation of the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes. It is then metabolized further by conjugation with glucuronide .


Chemical Reactions Analysis

This compound is formed in the body by oxidation of the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes. It is then metabolized further by conjugation with glucuronide .

Scientific Research Applications

1. Forensic Analysis and Detection of Cannabis Use

THC-11-oic acid glucuronide, a major metabolite of delta 9-tetrahydrocannabinol (THC), has been instrumental in confirming cannabis use. It is identifiable in both blood and urine through combined high-performance liquid chromatography and radioimmunoassay, offering a reliable approach for routine toxicological analysis of cannabinoid metabolites in forensic contexts (Law, Mason, Moffat, & King, 1984).

2. Identification in Human Urine

The metabolite has been identified in human urine as an ester-linked glucuronide of Δ9‐THC‐11‐oic acid. Its identity was confirmed by comparing mass spectra from both natural and synthetically prepared material, signifying its importance in urine analysis, especially in the context of drug screening and pharmacokinetic studies (Williams & Moffat, 1980).

3. Pharmacokinetics in Controlled Cannabis Administration

Research involving controlled cannabis administration has utilized this compound to understand cannabinoid pharmacokinetics. This is crucial in identifying recent cannabis intake and assessing the impact of cannabinoids in various scenarios, including accidents and driving under the influence investigations (Schwope, Karschner, Gorelick, & Huestis, 2011).

4. Role in Postmortem Toxicological Evaluation

The metabolite's detection in various biological matrices, including postmortem samples, aids in the forensic analysis and interpretation of autopsy findings, particularly in cases involving cannabis usage. It provides valuable insights into the role of cannabinoids as crucial or contributory factors in leading to death (Palazzoli et al., 2020).

5. Drug Metabolism and Excretion Studies

Studies on the metabolism and excretion of cannabinoids following oral ingestion of cannabis resin highlight the significance of this compound. It emerges as a major plasma and urinary metabolite, enabling the understanding of cannabinoid metabolism and excretion dynamics over extended periods (Law, Mason, Moffat, Gleadle, & King, 1984).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O10/c1-4-5-6-7-13-10-17(28)19-15-12-14(8-9-16(15)27(2,3)37-18(19)11-13)25(34)36-26-22(31)20(29)21(30)23(35-26)24(32)33/h10-12,15-16,20-23,26,28-31H,4-9H2,1-3H3,(H,32,33)/t15-,16-,20+,21+,22-,23+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXZAZRSQQLWKH-XUEDFLTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997837
Record name 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76448-35-6
Record name delta(9)-Tetrahydrocannabinol-11-oic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076448356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carbonyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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